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molecular formula C18H37N B8773996 1-Tetradecylpyrrolidine CAS No. 74673-29-3

1-Tetradecylpyrrolidine

Cat. No. B8773996
M. Wt: 267.5 g/mol
InChI Key: SKLSMNSZLCSTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266567

Procedure details

In a 250-mL round bottom flask, equipped with a magnetic stirrer, a heating mantle and reflux condenser, were placed 1-bromotetradecane (10 g, 36 mmol), acetonitrile (100 mL) and pyrrolidine (5.1 g, 72 mmol). The reaction mixture was refluxed for 3 hrs. The reaction mixture was cooled to room temperature and was concentrated on a rotary evaporator to a residue. Water and ethyl acetate were added. The organic phase was separated and washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated to dryness affording 7.2 g (75% yield) of 1-tetradecylpyrrolidine, as a light yellow semi-solid. This intermediate was subjected to the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[NH:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>C(#N)C>[CH2:2]([N:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCCCCCCCCCCCC
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250-mL round bottom flask, equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
a heating mantle and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hrs
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotary evaporator to a residue
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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